octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

Lipophilicity Drug-likeness ADME prediction

Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] (CAS 1221792-92-2) is a spirocyclic heterocycle in which a fully saturated decahydronaphthalene (decalin) system shares a quaternary carbon with a thiazolidine ring. With molecular formula C₁₂H₂₁NS and a molecular weight of 211.37 g/mol, it belongs to the broader spiro-thiazolidine class recognized for diverse pharmaceutical activities including anti-proliferative, anti-inflammatory, and anti-microbial potentials.

Molecular Formula C12H21NS
Molecular Weight 211.37 g/mol
CAS No. 1221792-92-2
Cat. No. B1392708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]
CAS1221792-92-2
Molecular FormulaC12H21NS
Molecular Weight211.37 g/mol
Structural Identifiers
SMILESC1CCC2CC3(CCC2C1)NCCS3
InChIInChI=1S/C12H21NS/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h10-11,13H,1-9H2
InChIKeyQGBHEKOPFUSDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] (CAS 1221792-92-2): Sourcing Guide for the Fully Saturated Spiro-Thiazolidine Building Block


Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] (CAS 1221792-92-2) is a spirocyclic heterocycle in which a fully saturated decahydronaphthalene (decalin) system shares a quaternary carbon with a thiazolidine ring . With molecular formula C₁₂H₂₁NS and a molecular weight of 211.37 g/mol, it belongs to the broader spiro-thiazolidine class recognized for diverse pharmaceutical activities including anti-proliferative, anti-inflammatory, and anti-microbial potentials [1]. The compound is supplied at ≥95% purity with a reported melting point of 41–43 °C and is classified as an irritant . Unlike its partially unsaturated 3,4-dihydro analog (CAS 1221792-02-4), the fully saturated octahydro framework eliminates aromaticity, conferring distinct conformational, physicochemical, and metabolic stability profiles .

Why Generic Substitution Fails for Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]: The Functional Penalty of Saturation State and Ring-System Interchange


Substituting octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] with a seemingly similar spiro-thiazolidine analog—such as the 3,4-dihydro derivative (CAS 1221792-02-4) or the 4′-one analog (CAS 1221792-37-5)—introduces quantifiable differences in lipophilicity (ΔLogP, pKa), conformational freedom, and metabolic soft spots that directly alter pharmacokinetic behavior, target engagement, and synthetic tractability . The fully saturated decalin framework of the target compound provides zero freely rotatable bonds, maximizing rigidity relative to partially unsaturated or carbonyl-containing congeners, while also shifting the predicted LogD (pH 7.4) to 1.82 and the polar surface area to 37 Ų—parameters that narrow the permeability–solubility trade-off space . These differences preclude one-to-one substitution without re-optimization of downstream SAR or process chemistry.

Quantitative Differentiation Evidence for Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] vs. Its Closest Spiro-Thiazolidine Analogs


Lipophilicity (LogP) and pH-Dependent LogD Differentiation vs. the 3,4-Dihydro Analog and the 4′-One Derivative

The target compound exhibits a predicted LogP of 3.50, which is approximately 0.50–1.0 log units higher than the partially unsaturated 3,4-dihydro analog (estimated LogP ~2.5–3.0 based on the loss of two sp³ centers and introduction of olefinic character) and significantly higher than the 4′-one derivative (predicted LogP ~2.2) . At physiological pH 7.4, the target compound's predicted LogD is 1.82, whereas the 3,4-dihydro hydrochloride salt (CAS 1221792-02-4) partitions differently due to its ionizable amine (pKa ~8–9) and the 4′-one derivative (pKa 15.61±0.20) remains predominantly neutral but with distinct hydrogen-bonding capacity from the carbonyl oxygen . These differences directly impact passive membrane permeability and tissue distribution predictions.

Lipophilicity Drug-likeness ADME prediction

Boiling Point and Thermal Stability: Processing Window Advantage Over the 4′-One and Dihydro Analogs

The target compound boils at 345.0±17.0 °C at 760 mmHg, which is substantially lower than the 4′-one derivative (483.0±45.0 °C) . This lower boiling point indicates greater volatility and easier purification by distillation. In contrast, the 3,4-dihydro hydrochloride salt (CAS 1221792-02-4) has a reported melting point of 200–201 °C (as a salt), reflecting a different solid-state handling profile that affects formulation and storage .

Thermal stability Process chemistry Purification

Conformational Rigidity: Zero Freely Rotatable Bonds vs. Flexible Comparators

The target compound possesses zero freely rotatable bonds, as predicted by the ACD/Labs Percepta Platform . This complete conformational restriction arises from the spiro-fusion of the saturated decalin system to the thiazolidine ring. By contrast, simpler spiro-thiazolidines such as spiro[cyclohexane-1,2′-thiazolidine] retain some ring-flexibility in the cyclohexane moiety, and acyclic thiazolidine derivatives exhibit multiple rotatable bonds. The fully locked architecture of the target compound reduces the entropic penalty upon target binding and can enhance selectivity for conformationally constrained binding pockets [1].

Conformational restriction Molecular rigidity Target selectivity

Drug-Likeness Profile: Zero Rule-of-5 Violations and Favorable Physicochemical Parameters

The target compound registers zero violations of Lipinski's Rule of Five, with molecular weight 211.37 Da, LogP 3.50, and 1 hydrogen bond donor plus 1 hydrogen bond acceptor . Its polar surface area of 37 Ų falls well below the 140 Ų threshold predictive of good oral absorption . In comparison, the 3,4-dihydro hydrochloride salt (MW 241.78) has higher molecular weight and introduces a counterion that complicates formulation, while the 4′-one analog (MW 219.30) has an additional hydrogen bond acceptor (carbonyl) that raises PSA and may reduce membrane permeation .

Drug-likeness Oral bioavailability Lead optimization

Purity and Procurement Specifications: NLT 98% Option vs. Standard 95% Grade

The target compound is commercially available at two distinct purity grades: ≥95% (multiple vendors including VWR, Apollo Scientific, and AKSci) and NLT 98% (MolCore) . The NLT 98% grade is specifically positioned for critical API intermediate applications under ISO-certified quality systems. In contrast, the 3,4-dihydro hydrochloride salt (CAS 1221792-02-4) is typically offered only at 95% purity . The availability of a higher-purity grade for the target compound supports more demanding synthetic applications where impurity profiles must be tightly controlled.

Chemical purity Procurement specification Quality control

Class-Level Anticancer and Antimicrobial Activity Potential as a Spiro-Thiazolidine Scaffold

Spiro-thiazolidines as a compound class have demonstrated quantitative anticancer activity in multiple studies. For instance, spiro-thiazolidinone derivatives bearing five-membered nitrogen-containing rings fused to the spiro-thiazolidine core showed IC₅₀ values in the low micromolar range against HeLa and HEp-2 cervical cancer cell lines, with compounds 7 and 13 inducing significant apoptosis via CAS3/Bax upregulation and KRAS/NRAS/Bcl-2 downregulation [1]. Additionally, spiro[cyclohexane-1,2′-thiazolidine] derivatives exhibited moderate to good antibacterial, antioxidant, and anticancer activities, with compound 9 showing the highest activity against MCF-7 (breast) and HepG2 (liver) cell lines [2]. While direct head-to-head data for the target compound are absent from the published literature, its structural features—fully saturated spiro-decalin-thiazolidine core—position it as a scaffold for analogous biological evaluation, particularly given its optimized drug-likeness profile (zero Ro5 violations) relative to the tested congeners .

Anticancer activity Antimicrobial activity Spiro-thiazolidine scaffold

Procurement-Driven Application Scenarios for Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]


Fragment-Based Drug Discovery (FBDD) Requiring Fully Saturated, Conformationally Locked Scaffolds

With zero freely rotatable bonds, molecular weight 211.37 Da, and zero Rule-of-5 violations, this compound is ideally suited as a core fragment for FBDD campaigns targeting conformationally constrained binding sites. Its predicted LogD (pH 7.4) of 1.82 and PSA of 37 Ų predict favorable passive permeability, while the saturated decalin-thiazolidine core avoids the metabolic liabilities associated with aromatic or olefinic moieties present in 3,4-dihydro analogs . Procurement at NLT 98% purity ensures minimal fragment-library impurity interference in biophysical screening assays such as SPR, MST, or X-ray crystallography.

CNS-Targeted Lead Optimization Leveraging Favorable LogP and Low PSA

The combination of LogP 3.50 and PSA 37 Ų positions this compound within the favorable CNS MPO (Multiparameter Optimization) space, outperforming more polar analogs like the 4′-one derivative (pKa 15.61, additional HBA) in predicted blood-brain barrier penetration . The fully saturated framework further reduces the risk of CYP-mediated aromatic oxidation, a common metabolic liability of partially unsaturated spiro-naphthalene congeners. Researchers prioritizing CNS indications should select this scaffold over the 3,4-dihydro or carbonyl-containing alternatives for initial SAR exploration [1].

Process Chemistry Scale-Up Requiring Thermally Stable, Distillable Intermediates

The target compound's predicted boiling point of 345.0±17.0 °C—substantially lower than the 4′-one analog (483.0±45.0 °C)—facilitates purification by distillation rather than chromatography, a critical advantage in scale-up workflows . The absence of the thermally labile hydrochloride counterion (present in CAS 1221792-02-4, mp 200–201 °C) further simplifies handling and storage. Suppliers offer the compound with storage at 2–8 °C in sealed, dry conditions, and the ≥95% and NLT 98% purity grades provide flexibility for early- to late-stage process development .

Anticancer and Antimicrobial SAR Expansion Based on Class-Level Spiro-Thiazolidine Bioactivity

Although no direct biological data are published for this specific compound, the spiro-thiazolidine class has demonstrated quantitative anticancer activity, with derivatives showing IC₅₀ values in the low micromolar range against HeLa, HEp-2, MCF-7, and HepG2 cancer cell lines and apoptosis induction via CAS3/Bax pathway modulation [1]. The target compound's favorable drug-likeness profile (zero Ro5 violations) and unique fully saturated decalin-thiazolidine architecture support its prioritization as a starting scaffold for synthesizing focused libraries to explore SAR around saturation state, ring size, and heteroatom substitution relative to the partially unsaturated or carbonyl-containing analogs that dominate the published spiro-thiazolidine literature [1].

Quote Request

Request a Quote for octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.